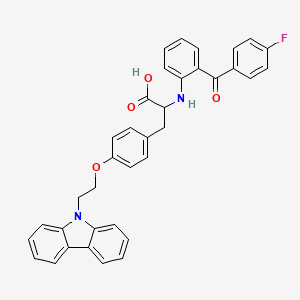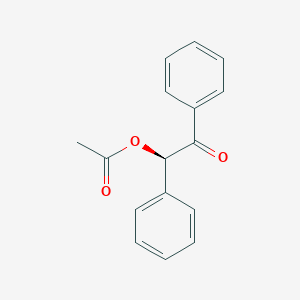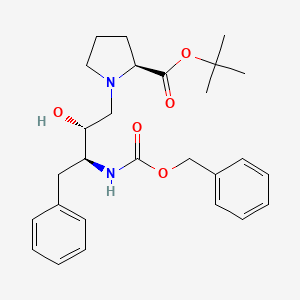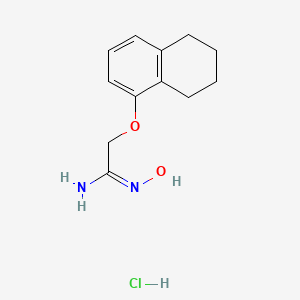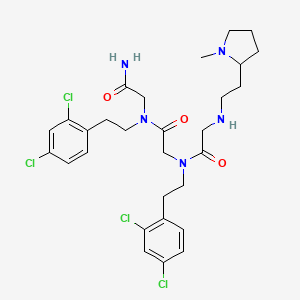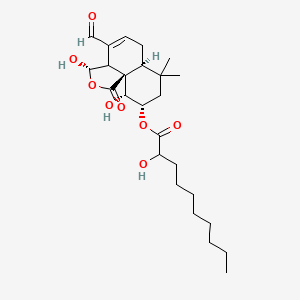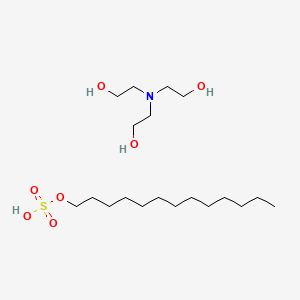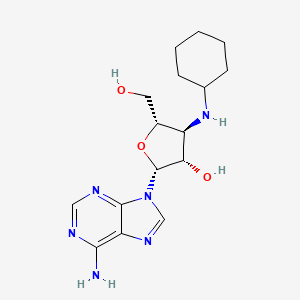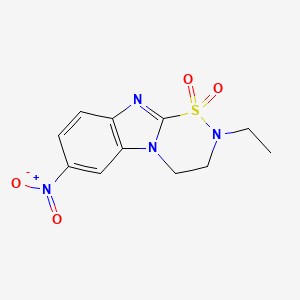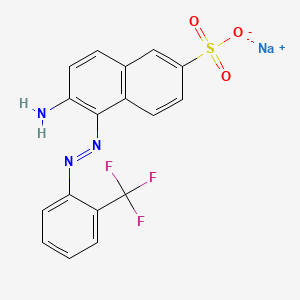
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, sulfonic acid group, amino group, and an azo linkage to a trifluoromethyl-substituted phenyl ring. It is commonly used in dye chemistry due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 2-(trifluoromethyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfonation can be achieved using sulfuric acid or oleum, while desulfonation might require strong bases like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various sulfonated or desulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a dye intermediate. Its ability to form stable azo bonds makes it valuable in the synthesis of various azo dyes.
Biology
In biological research, it can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the production of dyes for textiles, leather, and paper. Its stability and vibrant color make it a preferred choice for high-quality dyes.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The trifluoromethyl group enhances its stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-amino-5-((4-chlorophenyl)azo)-, monosodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-((2-methylphenyl)azo)-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications, especially in dye chemistry and biological staining.
Properties
CAS No. |
72207-97-7 |
|---|---|
Molecular Formula |
C17H11F3N3NaO3S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
GMHDQBFLKBOUMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





